

# Physical and chemical properties of 2-Methoxy-1-phenylethanamine

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## Compound of Interest

Compound Name: 2-Methoxy-1-phenylethanamine

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An In-Depth Technical Guide to the Physical and Chemical Properties of **2-Methoxy-1-phenylethanamine**

## Abstract

**2-Methoxy-1-phenylethanamine** is a chiral primary amine and a derivative of phenethylamine. Its structure, featuring a methoxy group on the ethyl side chain, imparts unique chemical characteristics that make it a valuable building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its nomenclature, core physicochemical properties, detailed spectroscopic profile, synthesis methodologies, and key applications. It is intended for researchers, chemists, and drug development professionals who utilize chiral amines and phenethylamine analogs in their work. The discussion emphasizes the causality behind its properties and reactivity, providing field-proven insights into its handling and application.

## Nomenclature and Chemical Structure

Correctly identifying a chemical entity is foundational to any scientific endeavor. **2-Methoxy-1-phenylethanamine** is known by several names and identifiers depending on its stereochemistry and the context of its use.

- IUPAC Name: **2-methoxy-1-phenylethanamine**<sup>[1]</sup>
- Common Synonyms:  $\alpha$ -(Methoxymethyl)benzylamine<sup>[2]</sup>

- Molecular Formula: C<sub>9</sub>H<sub>13</sub>NO[1][2][3]
- Molecular Weight: 151.21 g/mol [1][2]

The compound exists as a racemic mixture and as individual enantiomers, which have distinct CAS numbers and optical properties:

- (R)-(-)-**2-Methoxy-1-phenylethanamine**: CAS 64715-85-1[2][3]
- (S)-(+)-**2-Methoxy-1-phenylethanamine**: CAS 91298-74-7
- Racemic **2-Methoxy-1-phenylethanamine**: CAS 174636-76-1[1]

Structural Identifiers:

- SMILES: COCC(C1=CC=CC=C1)N[1]
- InChIKey (Racemic): CMTDMIYJXVBUDX-UHFFFAOYSA-N[1]
- InChIKey ((S)-isomer): CMTDMIYJXVBUDX-SECBINFHSA-N

## Physicochemical Properties

The physical properties of **2-Methoxy-1-phenylethanamine** dictate its handling, storage, and application in various reaction conditions. These properties are summarized in the table below.

Property	Value	Source(s)
Appearance	Colorless oil or liquid	[2][3]
Molecular Weight	151.21 g/mol	[1][2]
Density	1.014 g/mL	[2]
Boiling Point	103-105 °C @ 14 mmHg	[4]
Refractive Index (n <sup>20</sup> /D)	1.532	[4]
Solubility	Soluble in Chloroform; Slightly soluble in Hexane, Methanol	[4]
Optical Rotation	[α] <sup>20</sup> /D = -50.0 ± 2° (c=6.1 in Benzene) for the (R)-enantiomer	[2]
Purity (Typical)	≥98% (by HPLC)	[2]

## Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of **2-Methoxy-1-phenylethanamine**. While public spectral databases for the parent compound are sparse, its structure allows for a robust prediction of its spectral features based on established principles of spectroscopy.[5][6]

## Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ( $M^+$ ) is expected at  $m/z = 151$ , corresponding to the molecular weight. The key to interpreting its fragmentation is recognizing the most likely points of cleavage. The C-C bond between the phenyl-bearing carbon (C1) and the methoxy-bearing carbon (C2) is a prime candidate for cleavage due to the stability of the resulting benzylic carbocation.

### Predicted Fragmentation Pathways:

- Benzylic Cleavage: Loss of the  $\cdot\text{CH}_2(\text{OCH}_3)$  radical (mass = 45) would yield a prominent peak at  $m/z = 106$  ( $\text{C}_7\text{H}_8\text{N}^+$ ).

- Alpha-Cleavage: Cleavage adjacent to the nitrogen atom with loss of a hydrogen radical would result in a peak at  $m/z = 150$ .
- Loss of Methoxy Group: A peak at  $m/z = 120$  could arise from the loss of a methoxy radical ( $\cdot\text{OCH}_3$ ).

## Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. For **2-Methoxy-1-phenylethanamine**, the following absorption bands are expected:

- $3300\text{-}3400\text{ cm}^{-1}$  (N-H Stretch): A medium, often broad, absorption characteristic of the primary amine ( $\text{NH}_2$ ) group.
- $3000\text{-}3100\text{ cm}^{-1}$  (Aromatic C-H Stretch): Sharp, medium peaks indicating the C-H bonds on the phenyl ring.
- $2850\text{-}2950\text{ cm}^{-1}$  (Aliphatic C-H Stretch): Strong, sharp peaks from the C-H bonds of the methoxy and ethyl groups.
- $1600\text{ & }1450\text{ cm}^{-1}$  (C=C Stretch): Two sharp absorptions characteristic of the aromatic ring.
- $1080\text{-}1150\text{ cm}^{-1}$  (C-O Stretch): A strong, prominent peak indicating the ether linkage of the methoxy group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.

Predicted  $^1\text{H}$  NMR Spectrum (in  $\text{CDCl}_3$ ):

- $\delta \sim 7.2\text{-}7.4\text{ ppm}$  (multiplet, 5H): Protons of the monosubstituted phenyl ring.
- $\delta \sim 4.0\text{-}4.2\text{ ppm}$  (multiplet, 1H): The methine proton ( $-\text{CH}$ ) at the C1 position, coupled to the adjacent methylene protons.
- $\delta \sim 3.4\text{-}3.6\text{ ppm}$  (multiplet, 2H): The methylene protons ( $-\text{CH}_2$ ) at the C2 position.

- $\delta \sim 3.3$  ppm (singlet, 3H): The protons of the methoxy group (-OCH<sub>3</sub>).
- $\delta \sim 1.5\text{-}2.0$  ppm (broad singlet, 2H): The protons of the primary amine (-NH<sub>2</sub>). The chemical shift and appearance of this peak can vary significantly with concentration and solvent.

Predicted <sup>13</sup>C NMR Spectrum (in CDCl<sub>3</sub>):

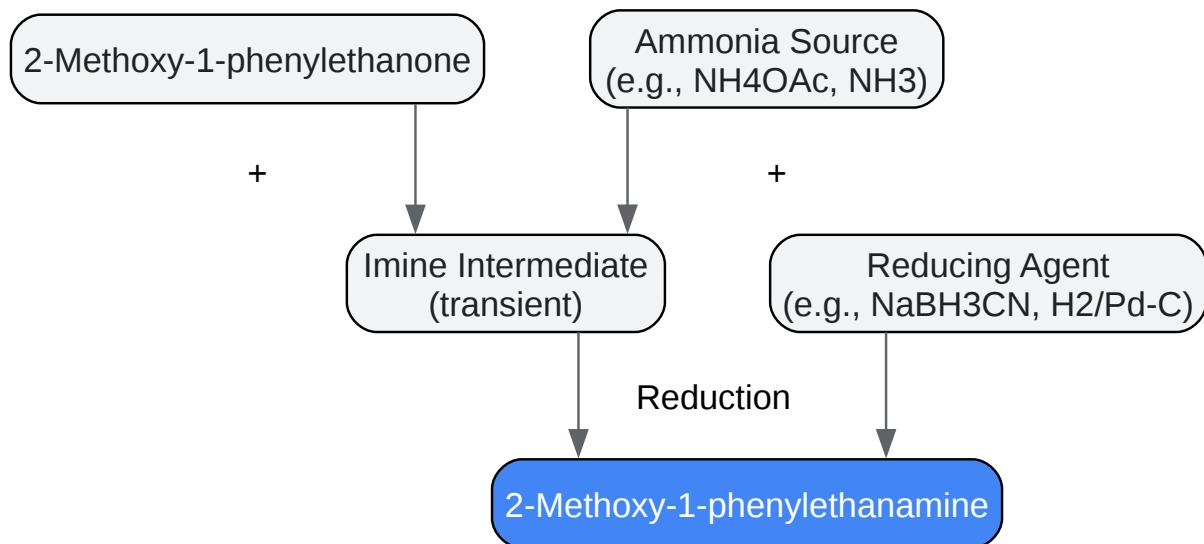
- $\delta \sim 140\text{-}145$  ppm: The quaternary aromatic carbon attached to the ethyl group.
- $\delta \sim 126\text{-}129$  ppm: Signals for the other aromatic carbons.
- $\delta \sim 75\text{-}80$  ppm: The methylene carbon attached to the oxygen (-CH<sub>2</sub>O-).
- $\delta \sim 59$  ppm: The methoxy carbon (-OCH<sub>3</sub>).
- $\delta \sim 55\text{-}60$  ppm: The methine carbon attached to the nitrogen (-CH-N).

## Synthesis and Chemical Reactivity

The primary route for synthesizing **2-Methoxy-1-phenylethanamine** is through the reductive amination of its corresponding ketone precursor, 2-methoxy-1-phenylethanone (also known as 2-methoxyacetophenone).<sup>[7]</sup> This method is efficient and widely used for preparing primary amines.

## General Synthesis Workflow

The process involves two main conceptual steps: the formation of an imine intermediate via condensation of the ketone with an ammonia source, followed by its in-situ reduction to the desired amine.

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*General workflow for the synthesis of **2-Methoxy-1-phenylethanamine**.*

## Example Experimental Protocol: Reductive Amination

This protocol is a representative procedure. Researchers should optimize conditions based on available equipment and safety protocols.

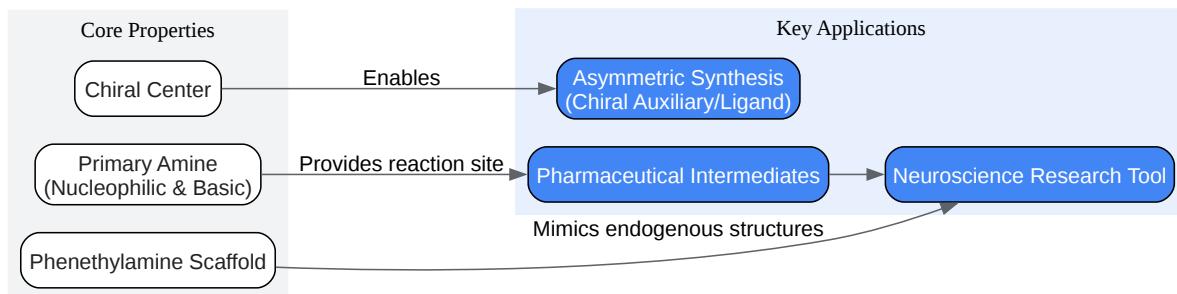
- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxy-1-phenylethanone (1.0 eq) and a suitable solvent such as methanol or ethanol.
- **Imine Formation:** Add an ammonia source, such as ammonium acetate (5-10 eq), to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The choice of an ammonium salt helps to buffer the reaction and provide a high concentration of ammonia.
- **Reduction:** Cool the mixture in an ice bath. Cautiously add a reducing agent, such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ , ~1.5 eq), portion-wise.  $\text{NaBH}_3\text{CN}$  is preferred for its selectivity in reducing the imine in the presence of the starting ketone. Alternatively, catalytic hydrogenation ( $\text{H}_2$ ,  $\text{Pd/C}$ ) can be employed.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

- **Workup and Isolation:** Quench the reaction by slowly adding dilute HCl. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted starting material. Basify the aqueous layer with NaOH until pH > 12.
- **Extraction:** Extract the product from the basic aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by distillation under reduced pressure or column chromatography.

## Applications in Research and Development

The utility of **2-Methoxy-1-phenylethanamine** stems from its unique combination of a chiral center, a primary amine, and a phenethylamine scaffold.



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*Relationship between molecular properties and applications.*

- **Chiral Building Block:** The enantiopure forms of this amine are highly valuable in asymmetric synthesis.<sup>[2]</sup> They can be used as chiral auxiliaries to control the stereochemical outcome of reactions or as precursors for synthesizing chiral ligands for metal-catalyzed reactions. This

is crucial in pharmaceutical development, where often only one enantiomer of a drug is active and the other may be inactive or cause adverse effects.[2]

- Pharmaceutical Intermediate: Its phenethylamine core is a common motif in many centrally active drugs. This compound serves as a key intermediate in the synthesis of novel compounds targeting neurological disorders.[2]
- Neuroscience Research: As a phenethylamine derivative, it is employed in studies of neurotransmitter systems to understand the structure-activity relationships of molecules that interact with receptors and transporters for dopamine, norepinephrine, and serotonin.[2]
- Fine and Agrochemical Synthesis: Beyond pharmaceuticals, it is used to create complex, high-value molecules for the agrochemical and fine chemical industries.[2]

## Safety, Handling, and Storage

**2-Methoxy-1-phenylethanamine** is a corrosive and hazardous chemical that requires careful handling.

GHS Hazard Information:

Hazard Class	GHS Code	Statement	Source(s)
Skin Corrosion/Irritation	H314	Causes severe skin burns and eye damage	[1][8]

| STOT - Single Exposure | H335 | May cause respiratory irritation |[1] |

- Signal Word: Danger[1]
- Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated fume hood.

- Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.
- Avoid breathing vapors or mists.

Storage:

- Store in a tightly sealed container in a cool, dry place.
- Some suppliers recommend storage at 0-8 °C.[2]
- Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

## Conclusion

**2-Methoxy-1-phenylethanamine** is a versatile and important molecule in synthetic chemistry. Its well-defined physical properties, predictable spectroscopic features, and accessible synthesis routes make it a reliable tool for researchers. Its primary value lies in its chiral nature, which is leveraged extensively in the pharmaceutical industry to create enantiomerically pure therapeutic agents. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

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